![molecular formula C22H21NO5S2 B4138705 methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4138705.png)
methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate
Overview
Description
Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPA is a potent inhibitor of steroid sulfatase, an enzyme that plays a crucial role in the metabolism of estrogens and androgens.
Mechanism of Action
Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate acts as a potent inhibitor of steroid sulfatase, an enzyme that plays a crucial role in the metabolism of estrogens and androgens. By inhibiting steroid sulfatase, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate decreases the levels of active estrogens and androgens in the body, which can lead to a reduction in the growth and proliferation of hormone-dependent tumors.
Biochemical and Physiological Effects:
methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has been shown to have several biochemical and physiological effects, including a decrease in the levels of active estrogens and androgens, inhibition of tumor growth and proliferation, and modulation of immune function. methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate for lab experiments is its high potency and specificity for steroid sulfatase inhibition. This makes it an ideal tool for studying the role of steroid sulfatase in various biological processes. However, one limitation of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate is its potential toxicity, which can vary depending on the dose and duration of exposure.
Future Directions
There are several future directions for the study of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate, including its use in the treatment of various diseases, its potential as a contraceptive and hormone replacement therapy, and its role in modulating immune function. In addition, further studies are needed to evaluate the safety and efficacy of methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate in clinical trials, as well as to investigate its potential for use in combination with other drugs. Overall, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate is a promising compound with a wide range of potential applications in various fields of research.
Scientific Research Applications
Methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has been extensively studied for its potential applications in the treatment of various diseases, including breast cancer, endometrial cancer, and prostate cancer. In addition, methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has also been investigated for its use in contraception and hormone replacement therapy. methyl [2-methyl-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate has shown promising results in preclinical studies, and further clinical trials are underway to evaluate its efficacy and safety.
properties
IUPAC Name |
methyl 2-[2-methyl-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO5S2/c1-16-14-18(12-13-20(16)28-15-22(24)27-2)30(25,26)23-19-10-6-7-11-21(19)29-17-8-4-3-5-9-17/h3-14,23H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMKZUQNGAOVGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2SC3=CC=CC=C3)OCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[2-methyl-4-[(2-phenylsulfanylphenyl)sulfamoyl]phenoxy]acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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